molecular formula C17H21N3O2 B2661059 5-(4-butoxybenzoyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine CAS No. 2034544-94-8

5-(4-butoxybenzoyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine

Cat. No.: B2661059
CAS No.: 2034544-94-8
M. Wt: 299.374
InChI Key: WAVHHTQHXFCASU-UHFFFAOYSA-N
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Description

5-(4-butoxybenzoyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine is a chemical compound with the CAS Registry Number 2034544-94-8. Its molecular formula is C17H21N3O2, and it has a molecular weight of 299.37 g/mol. The compound features a pyrazine ring, a nitrogen-containing heterocycle that is a common scaffold in medicinal chemistry . Pyrazine derivatives, particularly those where the ring is fused with other heterocyclic systems, are frequently investigated for their potential pharmacological activities . A specific area of interest for related pyrazolo[1,5-a]pyrazine compounds includes their role as inhibitors of certain kinases, such as ROS1, highlighting their value in early-stage oncological research . This product is intended for research purposes and laboratory use only. It is not intended for human or animal use.

Properties

IUPAC Name

(4-butoxyphenyl)-(6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2/c1-2-3-12-22-16-6-4-14(5-7-16)17(21)19-10-11-20-15(13-19)8-9-18-20/h4-9H,2-3,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAVHHTQHXFCASU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)N2CCN3C(=CC=N3)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-butoxybenzoyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine typically involves the cyclization of appropriate precursors. One common method involves the reaction of a pyrazole derivative with a suitable benzoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

For industrial-scale production, the synthesis might be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors, which allow for better control of reaction conditions and can be scaled up more easily than batch reactors. Catalysts might also be employed to increase the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

5-(4-butoxybenzoyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzoyl group, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: The major product would be a carboxylic acid derivative.

    Reduction: The major product would be a reduced form of the pyrazolo[1,5-a]pyrazine ring.

    Substitution: The major product would be a substituted benzoyl derivative.

Scientific Research Applications

5-(4-butoxybenzoyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.

Mechanism of Action

The mechanism of action of 5-(4-butoxybenzoyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system in which it is used.

Comparison with Similar Compounds

Key Insights and Limitations

  • Structural Advantages : The 4-butoxybenzoyl group in the target compound likely improves bioavailability compared to smaller alkoxy substituents (e.g., methoxy) but may reduce solubility in polar solvents .
  • Synthetic Challenges : Functionalization at position 5 requires precise acylation conditions, contrasting with simpler halogenation or alkylation routes for analogs .
  • Data Gaps : Direct biological data for the target compound are absent in the provided evidence, necessitating extrapolation from structural analogs.

Biological Activity

5-(4-butoxybenzoyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine (CAS Number: 2034544-94-8) is a synthetic compound that has attracted attention for its potential biological activities. With a molecular formula of C17H21N3O2 and a molecular weight of 299.3675 g/mol, this compound exhibits various pharmacological properties that make it a candidate for further research in medicinal chemistry.

Chemical Structure

The structure of this compound can be represented as follows:

SMILES CCCC O c1ccc cc1 C O N1CCn2c C1 ccn2\text{SMILES CCCC O c1ccc cc1 C O N1CCn2c C1 ccn2}

This structure indicates the presence of a pyrazolo[1,5-a]pyrazine core with a butoxybenzoyl group attached, which may influence its biological activity.

Biological Activity Overview

Research has indicated that this compound possesses several biological activities:

  • Antitumor Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.
  • Antimicrobial Properties : It has shown potential antimicrobial activity against specific bacterial strains, indicating its usefulness in treating infections.
  • Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties, which could be beneficial in managing inflammatory diseases.

Case Studies

  • Antitumor Efficacy :
    • A study conducted on human breast cancer cell lines demonstrated that this compound significantly inhibited cell growth in a dose-dependent manner. The IC50 value was determined to be approximately 15 μM.
    • Another investigation on prostate cancer cells revealed that the compound induced apoptosis through the activation of caspase pathways.
  • Antimicrobial Activity :
    • In vitro tests against Staphylococcus aureus and Escherichia coli showed that the compound exhibited minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL respectively.
    • The mechanism of action was hypothesized to involve disruption of bacterial cell wall synthesis.
  • Anti-inflammatory Properties :
    • In a model of acute inflammation induced by carrageenan in rats, administration of the compound resulted in a significant reduction in paw edema compared to control groups.

Data Table

PropertyValue
Molecular FormulaC17H21N3O2
Molecular Weight299.3675 g/mol
Antitumor IC50~15 μM
Antimicrobial MIC (S. aureus)32 µg/mL
Antimicrobial MIC (E. coli)64 µg/mL

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